1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups. For example, the isoquinoline group might be formed through a Bischler-Napieralski reaction or a Pictet-Spengler reaction. The ether and ketone groups could be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline group is a planar, aromatic system, which could contribute to the overall stability of the molecule. The ether and ketone groups could introduce polarity to the molecule, affecting its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The ether groups might be susceptible to acid-catalyzed cleavage, while the ketone group could undergo reactions like nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
A detailed study revealed that aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, similar in structure to the chemical compound , can undergo partial O-demethylation through controlled acid hydrolysis. This process elucidates the preferential cleavage at specific methoxyl positions depending on the isomer, showcasing the compound's reactivity and potential for derivative synthesis (Brossi & Teitel, 1970). Additionally, the synthesis of positional isomers and their fluorescence sensing properties for metal ions indicate the compound's utility in developing sensitive materials for detecting environmental and biological metal ions (Hazra et al., 2018).
Crystallographic Analysis and Molecular Interactions
The crystallographic analysis of closely related compounds has shown the impact of "organic fluorine" on crystal packing. These studies provide insights into weak interactions in the solid state, which is crucial for understanding the material properties of pharmaceuticals and organic electronic materials (Choudhury et al., 2003).
Enzymatic Degradation Studies
Research into the enzymatic degradation mechanisms of phenolic beta-1 lignin substructure model compounds, which share structural similarities with the compound , has advanced our understanding of natural degradation processes. This knowledge can be applied to the development of bioremediation strategies and the sustainable processing of lignin-based materials (Kawai et al., 1988).
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with other molecules, both in chemical reactions and in potential biological targets .
properties
IUPAC Name |
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO5/c1-30-24-14-18-12-13-28(26(29)17-33-20-6-4-3-5-7-20)23(22(18)15-25(24)31-2)16-32-21-10-8-19(27)9-11-21/h3-11,14-15,23H,12-13,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCREBKMFNFVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone |
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